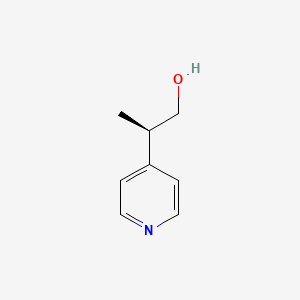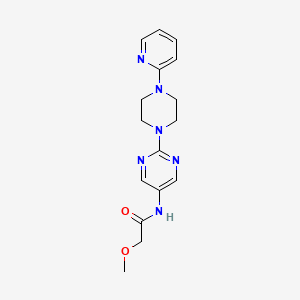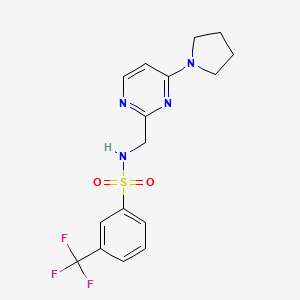
(2R)-2-Pyridin-4-ylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Pyridin-4-ylpropan-1-ol, also known as 2-Pyridyl-1-phenylpropan-1-ol or P4P, is a chiral organic compound that belongs to the class of secondary alcohols. It has a molecular formula of C12H15NO and a molecular weight of 189.26 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various bioactive molecules.
Mécanisme D'action
The mechanism of action of (2R)-2-Pyridin-4-ylpropan-1-ol is not well understood. However, it is believed that this compound may act as a modulator of various biological pathways, particularly those involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
(2R)-2-Pyridin-4-ylpropan-1-ol has been shown to exhibit several biochemical and physiological effects. For example, it has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, P4P has also been shown to exhibit potent anti-inflammatory activity, making it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R)-2-Pyridin-4-ylpropan-1-ol in lab experiments is its high enantiomeric purity, which makes it an ideal building block for the synthesis of chiral bioactive molecules. Additionally, P4P is relatively easy to synthesize and is readily available, making it a cost-effective option for lab experiments. However, one of the limitations of using P4P is its relatively low solubility in water, which may limit its use in certain biological assays.
Orientations Futures
There are several potential future directions for the research and development of (2R)-2-Pyridin-4-ylpropan-1-ol. One potential direction is the further exploration of its antitumor activity, particularly in combination with other chemotherapeutic agents. Additionally, P4P may also have potential applications in the treatment of various inflammatory diseases, and further research is needed to explore its efficacy in this area. Finally, the development of new synthetic methods for the preparation of P4P and its derivatives may also be an area of future research.
Méthodes De Synthèse
The synthesis of (2R)-2-Pyridin-4-ylpropan-1-ol can be achieved through several methods. One of the most commonly used methods involves the reduction of the corresponding ketone, (2R)-2-Pyridin-4-ylpropan-1-olphenylpropan-1-one, using sodium borohydride (NaBH4) as a reducing agent in the presence of an acid catalyst such as acetic acid. This method yields the desired alcohol in high yields and with high enantiomeric purity.
Applications De Recherche Scientifique
(2R)-2-Pyridin-4-ylpropan-1-ol has been used extensively in scientific research as a building block for the synthesis of various bioactive molecules. For example, it has been used as a starting material for the synthesis of several potent antitumor agents, such as 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives and 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives. Additionally, P4P has also been used in the synthesis of several potent anti-inflammatory agents, such as 2-(4-methoxyphenyl)-2-oxoethyl 4-(2-pyridyl)phenyl sulfone and 2-(4-methoxyphenyl)-2-oxoethyl 4-(3-pyridyl)phenyl sulfone.
Propriétés
IUPAC Name |
(2R)-2-pyridin-4-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-2-4-9-5-3-8/h2-5,7,10H,6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPWDIUUNHGRDK-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Pyridin-4-ylpropan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(butan-2-yl)acetamide](/img/structure/B2791233.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2791235.png)

![1-(4-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2791237.png)
![3-Oxaspiro[5.5]undec-8-en-10-one](/img/structure/B2791239.png)
![7-ethyl-8-methyl-6-oxo-N-(2-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2791240.png)


![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2791250.png)
![5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2791252.png)

![[3-(Oxan-2-yloxy)phenyl]methanamine](/img/structure/B2791256.png)